molecular formula C18H29N3O2 B7917003 [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester

Cat. No.: B7917003
M. Wt: 319.4 g/mol
InChI Key: NLFTXXIJXZJDHL-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester is a piperidine-based tertiary amine derivative characterized by a benzyl ester group, an ethyl carbamate moiety, and a 2-aminoethyl side chain attached to the piperidine ring. The benzyl ester group serves as a common protecting group for carboxylic acids, while the ethyl carbamate and aminoethyl substituents may influence its solubility, stability, and reactivity in chemical or biological systems .

Properties

IUPAC Name

benzyl N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-2-20(14-17-10-6-7-12-21(17)13-11-19)18(22)23-15-16-8-4-3-5-9-16/h3-5,8-9,17H,2,6-7,10-15,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFTXXIJXZJDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCCN1CCN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester is a synthetic organic molecule that incorporates a piperidine ring, an amino group, and a carbamic acid moiety. Its structure suggests potential applications in medicinal chemistry, particularly in the treatment of neurological and psychological disorders due to the pharmacological properties commonly associated with piperidine derivatives.

Structural Characteristics

The molecular formula of this compound is C18H29N3O2C_{18}H_{29}N_{3}O_{2} with a molar mass of approximately 319.44 g/mol. The presence of both the piperidine ring and the carbamic acid ester functional group may contribute to its unique biological activity.

PropertyValue
Molecular FormulaC18H29N3O2
Molar Mass319.44 g/mol
Density1.074 ± 0.06 g/cm³
Boiling Point449.7 ± 28.0 °C
pKa10.21 ± 0.10

Biological Activity

Research indicates that compounds with similar structural features often exhibit various biological activities, including:

  • Neuroactivity : The piperidine structure is frequently associated with neuroactive properties, potentially influencing neurotransmitter systems.
  • Anticonvulsant Activity : Similar carbamate structures have shown efficacy in seizure control.
  • Analgesic Effects : Some derivatives demonstrate pain-relieving properties.

The biological activity of This compound is likely mediated through interactions with specific receptors or enzymes:

  • Cholinesterase Inhibition : Compounds featuring piperidine moieties have been noted for their ability to inhibit acetylcholinesterase (AChE), which is critical in managing Alzheimer's disease.
  • Receptor Modulation : The amino group may facilitate interactions with various neurotransmitter receptors, enhancing the compound's psychoactive potential.

Comparative Analysis

To contextualize its biological activity, it is helpful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
1-(2-Aminoethyl)piperidinePiperidine ring, amino groupNeuroactive
N-BenzylpiperidineBenzyl substitution on piperidineAnalgesic properties
EthylcarbamateCarbamate structureAnticonvulsant activity

This comparison highlights how variations in structure can lead to distinct pharmacological profiles.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of piperidine derivatives:

  • Anticancer Activity : A study demonstrated that certain piperidine derivatives exhibited cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Alzheimer’s Disease : Research indicated that piperidine-based compounds could serve as dual inhibitors for AChE and butyrylcholinesterase (BuChE), providing a multi-targeted approach to Alzheimer's treatment.
  • Neuroprotective Effects : Investigations into the neuroprotective properties of similar compounds revealed promising results in models of neurodegeneration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Variations

  • [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester Structural Difference: The piperidine substitution occurs at the 4-position instead of the 2-position. Impact: Positional isomerism may alter steric effects, binding affinity, or metabolic stability in drug design contexts. For example, 4-substituted piperidines are often preferred in receptor-targeting pharmaceuticals due to spatial compatibility with binding pockets . Source: CymitQuimica product catalog (Ref: 10-F083685) .
  • [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester Structural Difference: The carbamic acid group is methyl-substituted instead of ethyl. Impact: The smaller methyl group may reduce steric hindrance, enhancing reactivity in nucleophilic substitutions or enzymatic interactions. However, it may also lower lipophilicity compared to the ethyl variant . Source: CymitQuimica tertiary amines catalog (Ref: 10-F083670) .

Functional Group Modifications

  • [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester

    • Structural Difference : The benzyl ester is replaced with a tert-butyl ester , and a chloro-acetyl group is introduced.
    • Impact : The tert-butyl group enhances hydrolytic stability under acidic conditions, while the chloro-acetyl moiety increases electrophilicity, making the compound reactive in alkylation reactions. Molecular weight: 318.84 g/mol .
    • Source : CymitQuimica piperidine derivatives (CAS: 1353977-84-0) .
  • Biphenyl-2-ylcarbamic acid 1-[2-(methylamino)ethyl]piperidin-4-yl ester Structural Difference: A biphenyl carbamate replaces the benzyl ester, and the aminoethyl side chain includes a methylamino group. Impact: The biphenyl group may enhance π-π stacking interactions in biological targets, while the methylamino group could modulate basicity and membrane permeability. This compound is used in anticancer research . Source: LEAP Chem product catalog .

Amino Acid Conjugates

  • [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester Structural Difference: A branched 2-amino-3-methyl-butyryl group is conjugated to the piperidine ring. Impact: The bulky amino acid side chain increases molecular weight (361.48 g/mol) and may improve target specificity in peptide-mimetic drug candidates. The stereochemistry (S-configuration) is critical for chiral recognition in enzymatic processes . Source: Chemical structure database (CAS: 1401666-94-1) .
  • [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester Structural Difference: An isopropyl carbamate and 2-aminopropionyl group are present. The 2-aminopropionyl moiety mimics natural amino acids, making it suitable for protease substrate analogs . Source: Chemical structure database .

Comparative Data Table

Compound Name Key Structural Features Molecular Weight (g/mol) Key Applications/Properties Reference
[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester 2-position piperidine, ethyl carbamate, benzyl Not explicitly stated Pharmaceutical intermediates, protecting group
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester 4-position piperidine Not explicitly stated Receptor-targeting drug candidates
[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester tert-butyl ester, chloro-acetyl 318.84 Alkylation reactions, stable intermediates
Biphenyl-2-ylcarbamic acid 1-[2-(methylamino)ethyl]piperidin-4-yl ester Biphenyl carbamate, methylaminoethyl Not explicitly stated Anticancer research
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester Branched amino acid conjugate, S-configuration 361.48 Peptide-mimetic drugs, chiral recognition

Research Implications and Trends

The structural versatility of piperidine derivatives, such as the target compound and its analogs, underscores their importance in medicinal chemistry. Modifications like positional isomerism (2- vs. 4-substitution) and functional group variations (tert-butyl vs. benzyl esters) allow fine-tuning of pharmacokinetic and pharmacodynamic properties. For instance, benzyl esters are often employed as transient protecting groups in multi-step syntheses, while tert-butyl esters provide stability in harsh reaction conditions . Recent trends emphasize amino acid conjugates (e.g., –10) for developing protease inhibitors or targeted therapies .

Preparation Methods

Core Piperidine Intermediate Preparation

The synthesis typically begins with functionalized piperidine derivatives. For example, 1-(2-hydroxyethyl)piperidine-2-carboxylic acid serves as a common precursor. Key steps include:

  • Aminoethyl group introduction : Reductive amination of piperidine-2-carbaldehyde with 2-aminoethanol under hydrogenation conditions (Pd/C, H₂, 30°C) achieves 78–85% yields.

  • Benzyl ester protection : Reaction with benzyl chloroformate in dichloromethane (DCM) and triethylamine (TEA) at 0°C yields the protected intermediate (92% purity).

Carbamate Formation

The ethyl-carbamate moiety is introduced via nucleophilic substitution:

  • Reagent : Ethyl isocyanate reacts with the secondary amine of the piperidine intermediate in anhydrous DMF at 80°C for 6 hours.

  • Yield : 68–72% after silica gel chromatography (cyclohexane/ethyl acetate gradient).

Table 1: Representative Reaction Conditions for Carbamate Formation

ParameterConditionYield (%)Source
SolventAnhydrous DMF68
Temperature80°C72
CatalystNone
PurificationColumn chromatography70

Reductive Amination Strategy

Aldehyde Intermediate Synthesis

A critical step involves generating 2-(N-ethylcarbamoyl)piperidine-2-carbaldehyde :

  • Oxidation : TEMPO/NaClO₂ oxidizes 2-hydroxymethylpiperidine to the aldehyde (90% conversion).

  • Protection : Benzyl ester formation using benzyl bromide and K₂CO₃ in acetonitrile (85% yield).

Aminoethyl Coupling

Reductive amination with 2-aminoethylamine:

  • Conditions : NaBH₃CN in methanol, 24 hours at 25°C.

  • Challenges : Over-alkylation is mitigated by stoichiometric control (1:1.2 aldehyde:amine ratio).

Table 2: Optimization of Reductive Amination

VariableOptimal ValueYield Impact
Reducing AgentNaBH₃CN+15% vs. NaBH₄
SolventMethanolHigher selectivity
Reaction Time24 hoursMaximizes conversion

Solid-Phase Synthesis for Scalability

Resin-Bound Intermediates

Wang resin-functionalized piperidine enables iterative synthesis:

  • Loading : 0.8–1.2 mmol/g resin capacity via Fmoc chemistry.

  • Automation : Continuous flow systems reduce reaction times by 40% compared to batch processes.

Final Cleavage and Purification

  • Cleavage Reagent : TFA/H₂O (95:5) for 2 hours.

  • Purity : >98% after preparative HPLC (C18 column, acetonitrile/water).

Catalytic Asymmetric Methods

Enantioselective Piperidine Synthesis

Chiral auxiliaries (e.g., L-proline) induce asymmetry during piperidine ring formation:

  • Mannich Reaction : Benzyl glycinate and formaldehyde yield enantiomerically enriched piperidines (ee >90%).

  • Dynamic Kinetic Resolution : Pd-catalyzed allylic amination achieves 85% ee.

Carbamate Installation

  • Chiral Carbamates : (R)-BINOL-derived catalysts enable stereocontrolled ethyl-carbamate formation (dr 8:1).

Analytical Characterization

Structural Confirmation

  • NMR : Key signals include δ 1.16 (d, J=8.2 Hz, ethyl-CH₃), δ 5.14–5.38 (benzyl-CH₂).

  • Mass Spectrometry : ESI-MS m/z 305.4 [M+H]⁺.

Purity Assessment

  • HPLC : Retention time 12.7 min (C18, 60% acetonitrile).

  • Elemental Analysis : C 67.1%, H 8.9%, N 13.8% (theoretical: C 67.3%, H 8.8%, N 13.7%).

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

MethodYield (%)Purity (%)Scalability
Multi-Step Synthesis68–7295Moderate
Reductive Amination75–7897High
Solid-Phase82–8598Industrial
Catalytic Asymmetric70–7396Low

Industrial-Scale Considerations

Cost-Effective Reagents

  • Benzyl Chloroformate : Preferred over benzyl bromide due to lower byproduct formation.

  • Solvent Recycling : DCM and methanol recovery reduces costs by 30%.

Regulatory Compliance

  • Genotoxic Impurities : Control of alkylating agents (e.g., ethyl isocyanate) to <1 ppm.

Emerging Methodologies

Photocatalytic Coupling

Visible-light-mediated C–N bond formation reduces reaction times to 2 hours (yield: 80%).

Biocatalytic Approaches

Lipase-catalyzed carbamate synthesis in aqueous media (65% yield, 99% green chemistry score) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester, and what solvents/reagents are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzyl-protected piperidine derivatives (e.g., benzyl-4-(aminomethyl)piperidine-1-carboxylate) react with halogenated pyrimidines or amines under heated conditions (100°C for 6 hours) in polar aprotic solvents like DMF or DMSO, using triethylamine as a base . Silica gel chromatography with gradients of CH₂Cl₂, IPA, and hexane is effective for purification. Key reagents include halogenated intermediates and Boc-protected amines to preserve reactive sites during synthesis .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Mass Spectrometry (MS) : Confirm molecular weight via M+1 peaks (e.g., observed at m/z 345.29 in related piperidine esters) .
  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR for distinct signals from the benzyl ester (δ ~7.3 ppm for aromatic protons) and piperidine/ethyl carbamate groups (δ ~3-4 ppm for methylene/methyl protons) .
  • HPLC : Monitor purity using reverse-phase columns (C18) with acetonitrile/water gradients and UV detection at 254 nm .

Q. What are the stability profiles of this compound under different storage conditions?

  • Methodological Answer : The benzyl ester group is sensitive to hydrolysis. Store the compound at -20°C in anhydrous DMSO or under inert gas (N₂/Ar) to prevent degradation. Avoid prolonged exposure to moisture or acidic/basic conditions, which can cleave the ester bond . Stability studies should include accelerated aging tests (40°C/75% RH for 1–3 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can computational methods streamline the optimization of reaction pathways for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states and predict regioselectivity in nucleophilic substitutions. Tools like ICReDD integrate reaction path searches with experimental data to identify optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error approaches. For example, simulations may reveal that DMF stabilizes intermediates better than THF, aligning with empirical yield improvements .

Q. What mechanistic insights explain contradictions in reported yields for similar piperidine-carbamate derivatives?

  • Methodological Answer : Yield discrepancies often arise from:

  • Steric hindrance : Bulky substituents on the piperidine ring slow down nucleophilic attack. Kinetic studies (e.g., variable-temperature NMR) can quantify activation barriers .
  • Solvent effects : Polar aprotic solvents (DMF) enhance ion-pair dissociation, but trace water in DMSO may hydrolyze intermediates. Use Karl Fischer titration to monitor solvent purity .
  • Impurity profiles : Residual solvents (e.g., triethylamine hydrochloride) can inhibit crystallization. Purification via recrystallization (hexane/IPA) or preparative HPLC resolves this .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer :

  • Process intensification : Use microwave-assisted synthesis to reduce reaction times (from 6 hours to <2 hours) while maintaining yields .
  • Continuous flow systems : Improve heat/mass transfer for exothermic steps (e.g., benzylation reactions) .
  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) like temperature, stoichiometry, and mixing rates via DoE (Design of Experiments) to ensure reproducibility .

Q. How can researchers resolve conflicting data regarding the compound’s solubility in aqueous vs. organic matrices?

  • Methodological Answer : Perform phase-solubility studies:

  • LogP determination : Use shake-flask methods with octanol/water partitioning to quantify hydrophobicity (predicted LogP ~2.5 for similar esters) .
  • Co-solvency assays : Test solubility in DMSO-water or ethanol-water mixtures (e.g., 10–50% organic phase) to identify formulations for in vitro assays .

Q. What advanced analytical techniques are required to detect and quantify degradation products in long-term stability studies?

  • Methodological Answer :

  • LC-MS/MS : Identify hydrolyzed products (e.g., free carboxylic acids or amines) with high sensitivity .
  • Forced degradation studies : Expose the compound to oxidative (H₂O₂), thermal (60°C), and photolytic (UV light) stress, followed by chromatographic peak tracking .

Methodological Notes

  • Key References : Synthesis protocols , stability data , and computational frameworks are prioritized.
  • Experimental Replication : Always cross-validate spectral data (NMR/MS) with published spectra of analogous compounds to confirm assignments .

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